molecular formula C28H22N4O4S B11775917 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-methyl-5-nitrophenyl)acetamide

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No.: B11775917
M. Wt: 510.6 g/mol
InChI Key: VQRQGQDVEIWEPG-UHFFFAOYSA-N
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Description

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-methyl-5-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C28H22N4O4S and its molecular weight is 510.6 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-methyl-5-nitrophenyl)acetamide (CAS No. 332053-67-5) has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C27H19N3O5S
  • Molecular Weight : 497.52 g/mol
  • Structural Features : The compound contains a pyridine ring, a cyano group, and a methoxyphenyl moiety, which may contribute to its biological activity.

Anticancer Properties

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For example:

  • Inhibition of Cancer Cell Lines : Studies have shown that related compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • IC50 Values : Compounds similar to this one have demonstrated low IC50 values (concentration required to inhibit cell growth by 50%), indicating potent activity against cancer cells. Specific data for this compound is still under investigation.

Antimicrobial Activity

The compound's potential antimicrobial effects are also noteworthy:

  • Bacterial Inhibition : Preliminary studies suggest that it may possess antibacterial properties against certain strains, although specific data on the effectiveness against various pathogens is limited.
  • Mechanism of Action : The antimicrobial action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study 1: Anticancer Activity Assessment

A study conducted on derivatives of pyridine-based compounds showed that modifications in the substituents significantly affected their anticancer activity. The compound was tested alongside known inhibitors and demonstrated comparable efficacy in inhibiting tumor growth in vitro .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various thioacetamide derivatives, the compound exhibited moderate antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) that suggests potential for further development as an antibiotic agent .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell growth ,
AntimicrobialModerate antibacterial
CytotoxicityInduction of apoptosis

Properties

Molecular Formula

C28H22N4O4S

Molecular Weight

510.6 g/mol

IUPAC Name

2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(2-methyl-5-nitrophenyl)acetamide

InChI

InChI=1S/C28H22N4O4S/c1-18-8-11-21(32(34)35)14-25(18)30-27(33)17-37-28-24(16-29)23(19-9-12-22(36-2)13-10-19)15-26(31-28)20-6-4-3-5-7-20/h3-15H,17H2,1-2H3,(H,30,33)

InChI Key

VQRQGQDVEIWEPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)OC)C#N

Origin of Product

United States

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